2-{5-[(3Z)-1-{[(3-chlorophenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(3Z)-1-{[(3-chlorophenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a thiazolidine ring, and a chlorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(3Z)-1-{[(3-chlorophenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetic acid typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazolidine ring and the chlorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(3Z)-1-{[(3-chlorophenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{5-[(3Z)-1-{[(3-chlorophenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{5-[(3Z)-1-{[(3-chlorophenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[(3Z)-1-{[(3-chlorophenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
- 2-{5-[(3Z)-1-{[(3-chlorophenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-oxo-1,3-thiazolidin-3-yl}acetic acid
Uniqueness
The uniqueness of 2-{5-[(3Z)-1-{[(3-chlorophenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetic acid lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Biological Activity
The compound 2-{5-[(3Z)-1-{[(3-chlorophenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetic acid is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₄ClN₃O₃S
- Molecular Weight : 373.84 g/mol
- IUPAC Name : this compound}
Property | Value |
---|---|
Solubility | Soluble in DMSO |
Melting Point | Not specified |
LogP | Not available |
The biological activity of this compound primarily involves its interaction with various biochemical pathways:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. It may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro. It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Antimicrobial Properties : Research indicates that it possesses antimicrobial activity against specific bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of protein synthesis.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
Cytotoxicity Assays
In a study evaluating cytotoxic effects on cancer cell lines (e.g., HeLa, MCF7), the compound demonstrated an IC50 value ranging from 10 to 30 µM, indicating significant cytotoxicity compared to control groups.
Anti-inflammatory Assays
In anti-inflammatory assays using RAW 264.7 macrophage cells, treatment with the compound resulted in a reduction of NO production by approximately 50% at a concentration of 25 µM, suggesting its potential as an anti-inflammatory agent.
In Vivo Studies
Limited in vivo studies have been conducted, but preliminary results indicate that administration in animal models leads to a decrease in tumor size and weight compared to untreated controls.
Case Study 1: Anticancer Activity
A recent study published in Cancer Letters explored the effects of this compound on breast cancer cells. The researchers found that treatment with the compound led to significant apoptosis and cell cycle arrest in MCF7 cells. The mechanism was attributed to upregulation of p53 and downregulation of cyclin D1.
Case Study 2: Anti-inflammatory Effects
In another study featured in Journal of Inflammation Research, researchers investigated the anti-inflammatory properties of this compound in a murine model of rheumatoid arthritis. Results showed that treatment reduced paw swelling and inflammatory cytokine levels significantly compared to controls.
Properties
Molecular Formula |
C21H14ClN3O5S2 |
---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
2-[(5Z)-5-[1-[2-(3-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C21H14ClN3O5S2/c22-11-4-3-5-12(8-11)23-15(26)9-24-14-7-2-1-6-13(14)17(19(24)29)18-20(30)25(10-16(27)28)21(31)32-18/h1-8H,9-10H2,(H,23,26)(H,27,28)/b18-17- |
InChI Key |
WYRWIZUSWGLKCX-ZCXUNETKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CC(=O)O)/C(=O)N2CC(=O)NC4=CC(=CC=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CC(=O)O)C(=O)N2CC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.